N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide is a complex organic compound that features a benzimidazole moiety linked to a naphthamide group
Mechanism of Action
Target of Action
Compounds with a similar benzimidazole nucleus have been known to interact with proteins and enzymes . They have been utilized extensively as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives, which share a similar structure, are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide may interact with its targets in a way that leads to these effects.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide typically involves the cyclization of o-phenylenediamine with aromatic carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing at high temperatures (140-220°C) for several hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and naphthamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and antitumor activities.
4-(1H-benzo[d]imidazol-2-yl)aniline: Used in medicinal chemistry for its diverse pharmacological properties.
1H-benzo[d]imidazole-2-thiol: Noted for its antimicrobial and antioxidant activities.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide stands out due to its unique combination of a benzimidazole and naphthamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)23-26-21-10-3-4-11-22(21)27-23/h1-15H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUHLKKJFEDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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